8-Chloro-7-methoxyquinoline
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Overview
Description
8-Chloro-7-methoxyquinoline: is a heterocyclic aromatic compound with the molecular formula C10H8ClNO . It is a derivative of quinoline, a structure that consists of a benzene ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-7-methoxyquinoline can be achieved through several methods. One common approach involves the Skraup synthesis , which is a classical method for constructing quinoline derivatives. This method typically involves the reaction of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene .
Another method involves the Friedländer synthesis , where 2-aminobenzophenone reacts with an aldehyde or ketone under acidic or basic conditions to form the quinoline ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve microwave-assisted synthesis . This technique has gained popularity due to its ability to accelerate reaction times, increase yields, and reduce the formation of hazardous by-products. Microwave irradiation can be used to carry out solvent-free reactions, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-7-methoxyquinoline undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 8-position can be replaced by nucleophiles such as amines or thiols.
Electrophilic substitution: The methoxy group at the 7-position can activate the aromatic ring towards electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate can be used under basic conditions.
Electrophilic substitution: Reagents such as nitric acid or sulfuric acid can be used under acidic conditions.
Major Products:
Nucleophilic substitution: Products include 8-amino-7-methoxyquinoline or 8-thio-7-methoxyquinoline.
Electrophilic substitution: Products include 8-chloro-7-nitroquinoline or 8-chloro-7-sulfonylquinoline.
Scientific Research Applications
8-Chloro-7-methoxyquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, including antimalarial and anticancer agents.
Biological Studies: It is used in the study of enzyme inhibitors and receptor antagonists.
Industrial Chemistry: It is employed in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 8-Chloro-7-methoxyquinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound being synthesized.
Comparison with Similar Compounds
- 7-Chloro-8-methoxyquinoline
- 6-Chloro-7-methoxyquinoline
- 8-Chloro-6-methoxyquinoline
Comparison: 8-Chloro-7-methoxyquinoline is unique due to the specific positioning of the chlorine and methoxy groups on the quinoline ring. This positioning can influence the compound’s reactivity and its interaction with biological targets. For example, the presence of the methoxy group at the 7-position can enhance the compound’s ability to undergo electrophilic substitution reactions compared to other isomers .
Properties
IUPAC Name |
8-chloro-7-methoxyquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-8-5-4-7-3-2-6-12-10(7)9(8)11/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAFVDTYGSLSMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=CC=N2)C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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